Orthohydroxyatorvastatin

描述

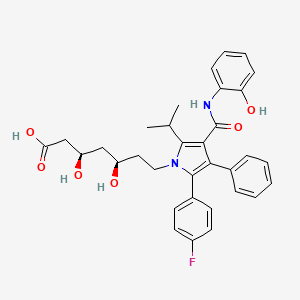

邻羟基阿托伐他汀是阿托伐他汀的代谢产物,阿托伐他汀是一种广泛使用的他汀类药物,用于降低胆固醇水平和预防心血管疾病。 阿托伐他汀在肝脏中由细胞色素 P450 酶(主要是 CYP3A4)代谢,形成两种活性代谢产物:邻羟基阿托伐他汀和对羟基阿托伐他汀 . 这些代谢产物通过抑制 HMG-CoA 还原酶发挥作用,对阿托伐他汀的总体药理活性有重大贡献,HMG-CoA 还原酶在胆固醇生物合成中起着至关重要的作用 .

准备方法

合成路线和反应条件: 邻羟基阿托伐他汀的合成涉及阿托伐他汀的羟基化。该过程通常在体外或体内使用细胞色素 P450 酶进行。

工业生产方法: 邻羟基阿托伐他汀的工业生产遵循与实验室合成相同的原理,但规模更大。该过程涉及使用包含经过改造的微生物或分离的酶的生物反应器,这些微生物或分离的酶可以有效地催化羟基化反应。 然后使用色谱技术纯化产物,以获得高纯度的邻羟基阿托伐他汀 .

化学反应分析

反应类型: 邻羟基阿托伐他汀会发生各种化学反应,包括氧化、还原和取代反应。 这些反应对于其代谢和从体内排泄至关重要 .

常用试剂和条件:

氧化: 在受控条件下,可以使用过氧化氢或高锰酸钾等氧化剂氧化邻羟基阿托伐他汀。

还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。

形成的主要产物: 这些反应形成的主要产物包括邻羟基阿托伐他汀的各种氧化和还原衍生物,这些衍生物会被进一步代谢并从体内排泄 .

科学研究应用

Model Compound for Hydroxylation Studies

Orthohydroxyatorvastatin serves as a model compound to explore hydroxylation reactions and their mechanisms. Researchers utilize it to understand the enzymatic processes involved in drug metabolism and the formation of hydroxylated metabolites, which can significantly impact pharmacological activity and toxicity profiles.

Chemical Reactivity

Studies have demonstrated that this compound possesses unique chemical reactivity indices that allow for insights into its antioxidant mechanisms. It can scavenge free radicals, contributing to its potential therapeutic effects in oxidative stress-related conditions .

Effects on Cellular Processes

Research indicates that this compound influences various cellular processes and metabolic pathways. For example, it has been shown to affect the secretion levels of inflammatory chemokines in human endothelial cells, which is crucial for understanding its role in cardiovascular health .

Cholesterol Metabolism and Cardiovascular Health

This compound is primarily studied for its role in cholesterol metabolism. Clinical studies have highlighted its efficacy in lowering cholesterol levels and improving lipid profiles in patients with dyslipidemia .

Drug Interaction Studies

Recent investigations into atorvastatin metabolites, including this compound, have revealed their differential effects on drug-metabolizing enzymes. This understanding is vital for predicting potential drug interactions and optimizing statin therapy in clinical settings .

Pharmaceutical Formulations

In the pharmaceutical industry, this compound is utilized in the development of new formulations and drug delivery systems. Its properties allow for enhanced bioavailability and targeted delivery of therapeutic agents, which can improve treatment outcomes.

Nanoparticle Development

There is ongoing research into incorporating this compound into nanoparticle systems for targeted drug delivery. These systems aim to enhance the therapeutic efficacy while minimizing side effects through controlled release mechanisms .

Clinical Efficacy in Hemodialysis Patients

A study focused on the precision and recovery of atorvastatin and this compound in plasma samples from hemodialysis patients demonstrated accurate measurement techniques essential for monitoring therapeutic levels in this vulnerable population .

Inflammation Modulation

Another study investigated the effects of atorvastatin on inflammatory chemokines in endothelial cells activated by interleukin-1β. The findings suggest that this compound may play a role in modulating inflammation, offering insights into its potential therapeutic applications beyond cholesterol management .

作用机制

邻羟基阿托伐他汀通过抑制 HMG-CoA 还原酶发挥作用,HMG-CoA 还原酶负责将 HMG-CoA 转化为甲羟戊酸,这是胆固醇生物合成的关键步骤 . 通过抑制这种酶,邻羟基阿托伐他汀可以减少肝脏中胆固醇的产生,从而导致血液中低密度脂蛋白 (LDL) 胆固醇水平降低 . 该机制中涉及的分子靶点和途径包括邻羟基阿托伐他汀与 HMG-CoA 还原酶活性位点的结合,阻止该酶催化 HMG-CoA 转化为甲羟戊酸 .

类似化合物:

对羟基阿托伐他汀: 阿托伐他汀的另一种活性代谢产物,具有相似的药理活性。

阿托伐他汀内酯: 阿托伐他汀通过内酯化形成的无活性代谢产物。

瑞舒伐他汀: 另一种他汀类药物,具有相似的作用机制,但代谢途径不同.

独特性: 邻羟基阿托伐他汀的独特性在于其在邻位上的特异性羟基化,与其他代谢产物和他汀类药物相比,这使其具有独特的药代动力学和药效学特性 . 它具有清除自由基和抑制 LDL 氧化的能力,进一步增强了其治疗潜力 .

相似化合物的比较

p-Hydroxyatorvastatin: Another active metabolite of atorvastatin with similar pharmacological activity.

Atorvastatin Lactone: An inactive metabolite formed by the lactonization of atorvastatin.

Rosuvastatin: A different statin with a similar mechanism of action but different metabolic pathways.

Uniqueness: o-Hydroxyatorvastatin is unique due to its specific hydroxylation at the ortho position, which contributes to its distinct pharmacokinetic and pharmacodynamic properties compared to other metabolites and statins . Its ability to scavenge free radicals and inhibit LDL oxidation further enhances its therapeutic potential .

生物活性

Orthohydroxyatorvastatin (OHA) is a significant active metabolite of atorvastatin, a widely used statin for managing cholesterol levels. Understanding the biological activity of OHA is crucial for optimizing its therapeutic effects and minimizing potential side effects. This article synthesizes current research findings, pharmacokinetic data, and relevant case studies to provide a comprehensive overview of OHA's biological activity.

Pharmacokinetics of this compound

Pharmacokinetic studies have demonstrated that OHA exhibits dose-proportionality and a lack of accumulation in the body after both single and multiple doses. In a study involving hypercholesterolemic hemodialysis patients, OHA's pharmacokinetic parameters were comparable to those observed in healthy volunteers, indicating consistent metabolic processing across different populations . The following table summarizes key pharmacokinetic parameters for OHA:

| Parameter | Value |

|---|---|

| Cmax | 68.8 ng/mL |

| Tmax | 3 hours |

| Half-life (t1/2) | 4.6 hours |

These results highlight OHA's effective absorption and elimination characteristics, which are essential for maintaining therapeutic efficacy.

OHA exerts its biological effects primarily through the inhibition of HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. This action leads to a decrease in low-density lipoprotein (LDL) cholesterol levels in the bloodstream. Additionally, OHA has been shown to activate the pregnane X receptor (PXR), which plays a role in drug metabolism and transport .

Activation of Drug-Metabolizing Enzymes

Research indicates that OHA can induce cytochrome P450 enzymes, particularly CYP3A4, which is involved in the metabolism of various drugs. This induction can lead to altered pharmacokinetics of co-administered medications, necessitating careful monitoring in clinical settings . The following table outlines the interaction of OHA with key drug-metabolizing enzymes:

Clinical Implications

The clinical implications of OHA's biological activity are significant. OHA not only aids in lipid-lowering but also has potential anti-inflammatory properties. Studies have shown that atorvastatin, including its metabolites like OHA, can reduce inflammatory markers in conditions such as chronic obstructive pulmonary disease (COPD) and asthma .

Case Studies

- Asthma Management : A study involving asthmatic patients treated with atorvastatin (including OHA) demonstrated a reduction in sputum macrophage counts, indicating decreased inflammation . However, some trials reported no significant improvement in lung function, suggesting variability in response based on individual patient profiles.

- COPD Treatment : In patients with COPD, atorvastatin treatment resulted in lower neutrophil counts and improved quality of life metrics. This suggests that OHA may contribute to reducing respiratory inflammation and improving overall health outcomes .

常见问题

Basic Research Questions

Q. How can researchers quantify Orthohydroxyatorvastatin in biological matrices, and what methodological considerations are critical for accuracy?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity. For biological samples (e.g., serum), employ protein precipitation with methyl tert-butyl ether (MTBE) followed by evaporation and reconstitution. Include deuterated analogs (e.g., Ortho-Hydroxy Atorvastatin-D5 Lactone) as internal standards to correct for matrix effects and ionization variability . Validate limits of detection (LOD) and quantitation (LOQ) using spiked samples, ensuring recovery rates >85% .

Q. What are the primary stability challenges for this compound in experimental settings, and how can they be mitigated?

- Methodology : Monitor degradation under varying pH, temperature, and light exposure. Use stability-indicating assays (e.g., gradient HPLC with photodiode array detection) to separate degradation products from the parent compound. Store samples at -80°C in amber vials to prevent photodegradation and hydrolytic cleavage of the lactone ring .

Q. What synthetic pathways are commonly employed to produce this compound, and how is stereochemical purity ensured?

- Methodology : Synthesize via enantioselective catalysis, focusing on the (3R,5R) configuration. Confirm stereochemistry using chiral chromatography (e.g., Chiralpak AD-H column) and nuclear magnetic resonance (NMR) spectroscopy. Characterize intermediates via X-ray crystallography to validate spatial arrangements .

Q. How can this compound be distinguished from its parent compound, Atorvastatin, in analytical workflows?

- Methodology : Leverage differences in retention times using reversed-phase HPLC (C18 column, acetonitrile-phosphate buffer mobile phase). Confirm structural distinctions via high-resolution mass spectrometry (HRMS) targeting the hydroxyl group at the ortho position .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s interactions with cytochrome P450 enzymes (e.g., CYP3A4)?

- Methodology : Use human liver microsomes (HLMs) incubated with this compound and NADPH cofactor. Quantify metabolites via LC-MS/MS and calculate enzyme kinetics (Km, Vmax). Cross-validate findings with recombinant CYP isoforms to isolate isoform-specific activity .

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?

- Methodology : Conduct meta-analyses comparing study designs, including dosing regimens, sample collection timelines, and analytical methods. Validate conflicting results using harmonized protocols (e.g., FDA Bioanalytical Method Validation guidelines) and cross-laboratory reproducibility tests .

Q. What strategies are effective for isolating and characterizing this compound’s chiral impurities during synthesis?

- Methodology : Employ chiral stationary phases (e.g., amylose-based columns) with polar organic mobile phases. Quantify impurities via peak area normalization and confirm structures using circular dichroism (CD) spectroscopy. Establish impurity thresholds per ICH Q3A guidelines .

Q. How should researchers validate analytical methods for this compound in complex matrices like atherosclerotic plaque tissue?

- Methodology : Optimize tissue homogenization with protease inhibitors to prevent analyte degradation. Validate methods for specificity, linearity (R² >0.99), precision (RSD <5%), and accuracy (spike-recovery 85–115%). Compare results with orthogonal techniques like immunoassay to rule out matrix interference .

Q. What in vivo models are most appropriate for studying this compound’s hepatotoxicity risks?

- Methodology : Use transgenic mice expressing human CYP3A4 to mimic human metabolic pathways. Monitor serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels post-administration. Perform histopathological analysis of liver tissue and correlate findings with plasma drug concentrations .

Q. Methodological Resources

- Analytical Techniques : Prioritize LC-MS/MS for sensitivity and HRMS for structural confirmation .

- Synthesis Validation : Combine NMR, X-ray crystallography, and chiral chromatography to ensure stereochemical integrity .

- Data Reprodubility : Adhere to FDA/ICH guidelines for bioanalytical method validation and cross-laboratory calibration .

属性

IUPAC Name |

(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O6/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41)/t24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBPKFICAYVHHM-JWQCQUIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214217-86-4 | |

| Record name | Orthohydroxyatorvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214217864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORTHOHYDROXYATORVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5267B75F6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。